Aphidicoline

Vue d'ensemble

Description

L’aphidicoline est un antibiotique diterpénique tétracyclique isolé du champignon Cephalosporium aphidicola. Il est connu pour ses propriétés antivirales et antimitotiques. L’this compound est un inhibiteur réversible de la réplication de l’ADN nucléaire eucaryote, bloquant spécifiquement le cycle cellulaire en début de phase S en inhibant l’ADN polymérase alpha et delta dans les cellules eucaryotes et certains virus .

Applications De Recherche Scientifique

Aphidicolin has a wide range of scientific research applications:

Chemistry: Used as a tool to study DNA polymerase activity and DNA replication mechanisms.

Biology: Employed in cell cycle synchronization studies, particularly to arrest cells at the G1/S phase.

Industry: Utilized in the production of various aphidicolin derivatives for research and therapeutic purposes.

Mécanisme D'action

L’aphidicoline exerce ses effets en inhibant spécifiquement l’ADN polymérase alpha et delta. Il se lie au site actif de ces enzymes, bloquant l’incorporation de la désoxycytidine triphosphate (dCTP) dans le brin d’ADN en croissance. Cette inhibition arrête la réplication de l’ADN et arrête le cycle cellulaire en début de phase S . Les cibles moléculaires comprennent les sous-unités catalytiques de l’ADN polymérase alpha et delta, et les voies impliquées sont celles liées à la synthèse de l’ADN et à la régulation du cycle cellulaire .

Analyse Biochimique

Biochemical Properties

Aphidicolin is a specific inhibitor of DNA polymerase Alpha and Delta in eukaryotic cells . It interacts with these enzymes, inhibiting their function and thereby halting DNA replication . This interaction is crucial for its role in biochemical reactions .

Cellular Effects

Aphidicolin has significant effects on various types of cells and cellular processes. It influences cell function by blocking the cell cycle at early S phase . This can lead to apoptosis, as observed in HeLa cells .

Molecular Mechanism

The molecular mechanism of Aphidicolin involves its binding to the active site of DNA polymerase Alpha and Delta, thereby inhibiting these enzymes . This prevents the binding of deoxycytidine triphosphate (dCTP) and disrupts DNA replication .

Metabolic Pathways

Aphidicolin does not affect DNA methylation or RNA, protein, and nucleotide biosynthesis . This suggests that it does not significantly interact with enzymes or cofactors in these metabolic pathways .

Subcellular Localization

The subcellular localization of Aphidicolin biosynthetic enzymes has been studied in Aspergillus oryzae . The enzymes geranylgeranyl diphosphate synthase and terpene cyclase are localized to the cytoplasm, while the two monooxygenases (PbP450-1 and PbP450-2) are localized to the endoplasmic reticulum .

Méthodes De Préparation

L’aphidicoline peut être synthétisée par diverses voies. L’une des méthodes notables implique l’utilisation du champignon Nigrospora sphaerica, qui produit naturellement de l’this compound . La voie de synthèse comprend l’isolement de l’this compound de la culture fongique, suivi de processus de purification. Les méthodes de production industrielle impliquent souvent une fermentation à grande échelle du champignon, suivie de l’extraction et de la purification du composé .

Analyse Des Réactions Chimiques

L’aphidicoline subit plusieurs types de réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l’hydrure de lithium et d’aluminium. Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’this compound, tels que l’this compound-17-monoacétate .

Applications de la recherche scientifique

L’this compound a une large gamme d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

L’aphidicoline est unique parmi les diterpènes tétracycliques en raison de son inhibition spécifique de l’ADN polymérase alpha et delta. Des composés similaires comprennent :

Inflatin A et B : Analogues de l’this compound avec des structures similaires mais des activités biologiques différentes.

This compound-17-monoacétate : Un dérivé de l’this compound avec des propriétés chimiques modifiées.

Gulypyrone A : Un autre diterpène tétracyclique avec des activités biologiques distinctes.

L’this compound se distingue par son inhibition puissante et spécifique de l’ADN polymérase, ce qui en fait un outil précieux à la fois pour la recherche et les applications thérapeutiques potentielles .

Propriétés

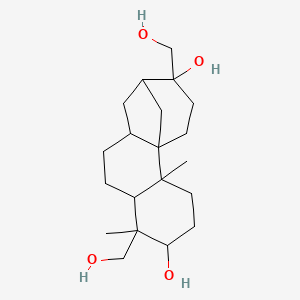

IUPAC Name |

(1S,2S,5R,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-16,21-24H,3-12H2,1-2H3/t13-,14+,15-,16+,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFOAYPPHIUXJR-APNQCZIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]([C@@]([C@@H]1CC[C@@H]3[C@@]24CC[C@@]([C@H](C3)C4)(CO)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5036711 | |

| Record name | Aphidicolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38966-21-1, 69926-98-3 | |

| Record name | Aphidicolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38966-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aphidicolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038966211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Aphidicolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069926983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aphidicolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APHIDICOLIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B3F8QW8TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | APHIDICOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/192TJ6PP19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.